molecular formula C20H17ClN4O3S B2535159 methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 916493-81-7

methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Cat. No. B2535159
CAS RN: 916493-81-7
M. Wt: 428.89
InChI Key: JWRIVALJVPCOPT-AWEZNQCLSA-N
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Description

Methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Optimization in Antagonists for Platelet Activating Factor (PAF)

The study by (Kawakami et al., 1996) discussed the synthesis of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives. These derivatives showed promising in vitro inhibitory activity on rabbit platelet aggregation induced by PAF. The research highlighted the impact of substituents at the 2- and 6-positions on the compound's affinity for the PAF receptor, potentially paving the way for therapeutic applications.

Vibrational Spectroscopic and Quantum Mechanical Studies

Vibrational Spectroscopy and Quantum Mechanics

The study by (Kuruvilla et al., 2018) investigated the spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. The study utilized FT-IR and FT-Raman techniques along with quantum mechanical methods, providing insights into the compound's molecular geometry, vibrational wavenumbers, and molecular electrostatic potential. This detailed analysis contributes to our understanding of the compound's biological activity and its potential as an antidepressant.

Mass Spectrometry and Liquid Chromatography Studies

Analytical Techniques in Compound Analysis

The paper by (Celma, 1994) discussed the electron impact and chemical ionization mass spectra of certain 6-(2-chlorophenyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido[4′,3′-4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives. The study elucidated their fragmentation pattern, offering valuable information for the compound's analysis and potential applications.

Structural Analysis and Inhibition Studies

Structural and Inhibitory Properties

The research by (Miyazawa et al., 1992) synthesized derivatives of the compound as potential haptens to examine the pharmacokinetics of a potent PAF receptor antagonist, showcasing the compound's relevance in the development of therapeutic agents.

properties

IUPAC Name

methyl 2-[(9S)-7-(4-chlorophenyl)-4-formyl-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,9,14H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRIVALJVPCOPT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

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